Cas no 259261-81-9 (3-bromo-5-(pyrrolidin-3-yloxy)pyridine)

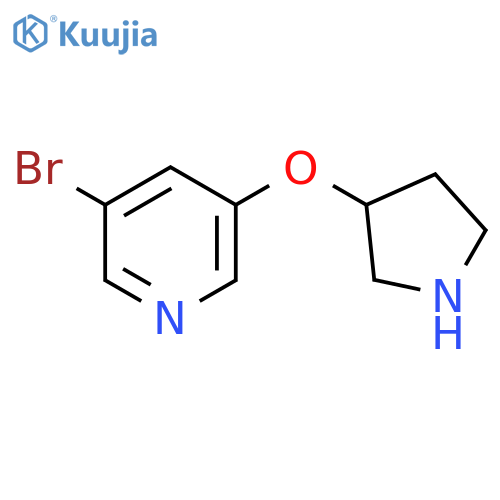

259261-81-9 structure

商品名:3-bromo-5-(pyrrolidin-3-yloxy)pyridine

CAS番号:259261-81-9

MF:C9H11BrN2O

メガワット:243.100441217422

MDL:MFCD19674096

CID:5184987

PubChem ID:64204657

3-bromo-5-(pyrrolidin-3-yloxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-(pyrrolidin-3-yloxy)pyridine

- Pyridine, 3-bromo-5-(3-pyrrolidinyloxy)-

-

- MDL: MFCD19674096

- インチ: 1S/C9H11BrN2O/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8/h3-4,6,8,11H,1-2,5H2

- InChIKey: HWVHEYWRYXQELV-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(OC2CCNC2)C=C1Br

3-bromo-5-(pyrrolidin-3-yloxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220459-0.05g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 0.05g |

$1020.0 | 2023-09-16 | ||

| Enamine | EN300-220459-0.25g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 0.25g |

$1117.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336566-1g |

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 95% | 1g |

¥32778 | 2023-03-11 | |

| Enamine | EN300-220459-5.0g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 5g |

$3520.0 | 2023-05-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336566-100mg |

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 95% | 100mg |

¥23068 | 2023-03-11 | |

| Enamine | EN300-220459-1.0g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-220459-10.0g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 10g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-220459-10g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 10g |

$5221.0 | 2023-09-16 | ||

| Enamine | EN300-220459-0.5g |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 0.5g |

$1165.0 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001668-1g |

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine |

259261-81-9 | 95% | 1g |

¥5971.0 | 2023-03-11 |

3-bromo-5-(pyrrolidin-3-yloxy)pyridine 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

259261-81-9 (3-bromo-5-(pyrrolidin-3-yloxy)pyridine) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 42464-96-0(NNMTi)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:259261-81-9)3-bromo-5-(pyrrolidin-3-yloxy)pyridine

清らかである:99%

はかる:1g

価格 ($):783.0